MAO‑B Selectivity Advantage of the 5‑Chloro Congener Over the 5‑Bromo Analog
In a recombinant human enzyme assay, 5‑chloro‑2‑(quinolin‑6‑yl)benzoic acid exhibited an IC₅₀ > 100 000 nM for MAO‑A and an IC₅₀ of 1 130 nM for MAO‑B, yielding a selectivity index (MAO‑A/MAO‑B) > 88 [REFS‑1]. By contrast, the 5‑bromo analog displayed an IC₅₀ of 1 040 nM for MAO‑A and 209 nM for MAO‑B, giving a selectivity index of only ~5 [REFS‑2]. The 5‑chloro substitution thus provides a >17‑fold improvement in MAO‑B selectivity relative to the 5‑bromo variant, primarily by dramatically reducing off‑target MAO‑A activity.
| Evidence Dimension | MAO‑B selectivity index (IC₅₀ MAO‑A / IC₅₀ MAO‑B) |
|---|---|
| Target Compound Data | >88 (MAO‑A IC₅₀ >100 000 nM; MAO‑B IC₅₀ 1 130 nM) |
| Comparator Or Baseline | 5‑Bromo‑2‑(quinolin‑6‑yl)benzoic acid: selectivity index ~5 (MAO‑A IC₅₀ 1 040 nM; MAO‑B IC₅₀ 209 nM) |
| Quantified Difference | >17‑fold improvement in selectivity over the 5‑bromo analog |
| Conditions | Recombinant human MAO‑A and MAO‑B; kynuramine fluorescence assay (20 min incubation) |
Why This Matters
For research programs targeting MAO‑B (e.g., Parkinson's disease or Alzheimer's disease), the 5‑chloro derivative minimizes confounding MAO‑A inhibition, reducing the risk of serotonin‑related side effects during in‑vivo studies.
- [1] BindingDB entry BDBM50401981 (CHEMBL1575961). Affinity Data: IC₅₀ >100 000 nM (MAO‑A), IC₅₀ 1 130 nM (MAO‑B). Accessed 2026‑05‑06. View Source
- [2] BindingDB entry BDBM50389451 (CHEMBL2062871). Affinity Data: IC₅₀ 1 040 nM (MAO‑A). Accessed 2026‑05‑06. View Source
